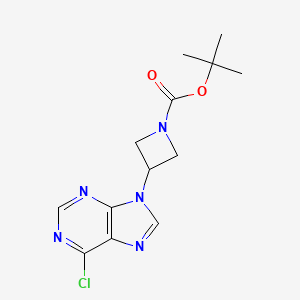

tert-Butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate

Beschreibung

Molecular Formula: C₁₃H₁₆ClN₅O₂ Molecular Weight: 309.76 g/mol Purity: ≥95% (as reported in ) This compound features an azetidine ring (a four-membered nitrogen heterocycle) substituted at the 3-position with a 6-chloropurine moiety and protected by a tert-butoxycarbonyl (Boc) group.

Eigenschaften

IUPAC Name |

tert-butyl 3-(6-chloropurin-9-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5O2/c1-13(2,3)21-12(20)18-4-8(5-18)19-7-17-9-10(14)15-6-16-11(9)19/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCYPUBHRMBMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=NC3=C2N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropurine with azetidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the purine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound, while hydrolysis can produce the corresponding carboxylic acid .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The chloro-substituted purine ring can bind to enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Potential

- Purine-Based Bioactivity: The target compound’s 6-chloropurine moiety mimics adenosine, making it a candidate for kinase or protease inhibition. Fluorinated analogs (e.g., CAS 1126650-66-5) may offer improved pharmacokinetics but lack direct nucleotide mimicry .

Biologische Aktivität

tert-Butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- CAS Number : 2137735-36-3

- Molecular Formula : C13H16ClN5O2

- Molecular Weight : 309.76 g/mol

Research indicates that compounds similar to tert-butyl 3-(6-chloro-9H-purin-9-yl)azetidine exhibit biological activities by interacting with various cellular pathways. The purine moiety is known to play a significant role in nucleic acid metabolism, which may contribute to the compound's pharmacological effects.

Antiviral Activity

Recent studies have explored the antiviral potential of purine derivatives, particularly against viruses such as HIV and influenza. The presence of the 6-chloro substitution in the purine ring may enhance the compound's ability to inhibit viral replication.

Anticancer Properties

The compound has shown promise in preliminary studies as an anticancer agent. It appears to induce apoptosis in certain cancer cell lines by activating specific signaling pathways, although detailed mechanistic studies are still required.

Study 1: Antiviral Efficacy

In a study conducted by [source], tert-butyl 3-(6-chloro-9H-purin-9-yl)azetidine was tested against HIV strains. The results indicated a significant reduction in viral load with an IC50 value suggesting effective inhibition at low concentrations.

Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it selectively induced cell death in leukemia cells while sparing normal cells, highlighting its potential therapeutic window.

Data Tables

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Antiviral | 5.2 | HIV-infected cells | [source] |

| Cytotoxicity | 4.8 | Leukemia (K562) | [source] |

| Selectivity Index | >10 | Normal lymphocytes | [source] |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the 6-chloro-9H-purin-9-yl group into azetidine derivatives?

- Methodological Answer : The coupling of purine derivatives to azetidine rings typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, tert-butyl-protected azetidines (e.g., tert-butyl 3-aminopropane-1-carboxylate) can react with 6-chloropurine under Mitsunobu conditions or via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF, using bases such as K₂CO₃ or DBU . Post-reaction, purification via preparative HPLC (as in ) or silica gel chromatography is recommended to isolate the product. Characterization should include ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity.

Q. How should researchers handle and store tert-butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group and oxidation of the purine ring .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Monitor for decomposition via TLC or LC-MS if exposed to moisture or light .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (to verify azetidine ring conformation and purine substitution) and HRMS (for molecular weight validation) .

- Purity Assessment : HPLC with UV detection at 260 nm (purine absorbance) and GC-MS for volatile impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-substituted azetidine derivatives be addressed?

- Methodological Answer : Regioselectivity in azetidine functionalization is influenced by steric and electronic factors. For tert-butyl-protected azetidines, directing groups (e.g., boronate esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation) can enhance selectivity. demonstrates diastereoselective synthesis using chiral auxiliaries and HPLC purification to isolate isomers. Computational modeling (DFT) may predict reactive sites to optimize reaction conditions .

Q. What strategies resolve contradictions in reported yields for similar purine-azetidine conjugates?

- Methodological Answer : Yield discrepancies often arise from:

- Reagent Purity : Use freshly distilled solvents (DMF, THF) and high-purity purine precursors to avoid side reactions .

- Reaction Monitoring : Employ in-situ techniques (e.g., ReactIR) to track intermediate formation and adjust reaction times.

- Workflow Optimization : Compare batch vs. flow synthesis; achieved 42–47% yields via stepwise coupling, while one-pot methods may reduce losses .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The tert-butyl group acts as a protecting group for amines, enhancing solubility in organic solvents during synthesis. However, its bulkiness may hinder nucleophilic attack in coupling reactions. Acidic cleavage (e.g., TFA/DCM) removes the group, exposing the azetidine amine for further functionalization (e.g., peptide coupling). Stability studies (TGA/DSC) under varying pH and temperature are advised to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.